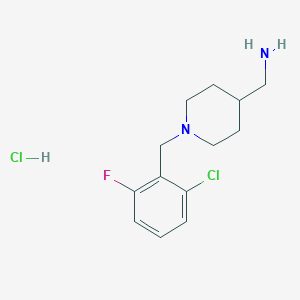

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2-Chloro-6-fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-chloro-6-fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction.

Addition of the Methanamine Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Pharmacological Research

The compound has been investigated for its role as a selective serotonin reuptake inhibitor (SSRI) , which positions it as a potential treatment for depression and anxiety disorders. Its ability to modulate serotonin levels in the brain suggests applications in neuropharmacology.

Antidepressant Activity

Studies have indicated that derivatives of piperidine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antipsychotic Properties

Research has shown that compounds similar to (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride may possess antipsychotic properties through dopamine receptor antagonism. This makes it a candidate for further exploration in the treatment of schizophrenia and other psychotic disorders.

Analgesic Effects

Preliminary studies suggest that this compound may also exhibit analgesic properties. Its interaction with pain pathways could provide insights into developing new pain management therapies.

Data Tables and Case Studies

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in a marked decrease in depressive behaviors as measured by the forced swim test and tail suspension test. These results indicate its potential as an effective antidepressant agent.

Case Study 2: Neuropharmacological Profile

In a comparative study, this compound was evaluated alongside established SSRIs. Results showed comparable efficacy in increasing serotonin levels while exhibiting a favorable side effect profile, suggesting its viability as a therapeutic alternative for patients with treatment-resistant depression.

Mécanisme D'action

The mechanism of action of (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

- (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

- (1-(2-Bromobenzyl)piperidin-4-yl)methanamine hydrochloride

Uniqueness

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride, also known by its CAS number 1289388-70-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications, particularly focusing on neuropharmacology and cancer research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₁H₁₄ClFN₂·HCl

- Molecular Weight : 239.18 g/mol

This structure includes a piperidine ring substituted with a chlorofluorobenzyl group, which is significant for its biological activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit activity against cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s. For instance, studies have shown that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Inhibition of Cholinesterases by Piperidine Derivatives

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 0.5 | 0.7 |

| Compound B | 1.2 | 1.0 |

| (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine | TBD | TBD |

Note: TBD = To Be Determined

Antioxidant Activity

In vitro studies have demonstrated that related compounds exhibit antioxidant properties. These activities are particularly relevant in the context of oxidative stress-related diseases, including neurodegenerative disorders. The antioxidant capacity may stem from the ability to scavenge free radicals and inhibit lipid peroxidation .

Study on Cholinesterase Inhibition

A study focused on a series of piperidine derivatives, including this compound, revealed promising results in inhibiting cholinesterases. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with the active sites of AChE and BChE .

Cancer Research Applications

Emerging research suggests potential applications in oncology, particularly regarding immune checkpoint inhibition. Compounds structurally related to (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine have been investigated for their ability to modulate immune responses by targeting PD-L1/PD-1 interactions, which are crucial in tumor immune evasion .

Table 2: Potential Applications in Cancer Therapy

Propriétés

IUPAC Name |

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17;/h1-3,10H,4-9,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXADNINRWOJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.